molecular formula C19H22N2O2 B2914700 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide CAS No. 2034298-61-6

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide

Cat. No.: B2914700
CAS No.: 2034298-61-6
M. Wt: 310.397
InChI Key: HOCMJIOXSDSBOA-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide is a chemical compound with a complex structure that includes a cyclopentyloxy group, a dimethylphenyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanide with cyclopentanol in the presence of a suitable catalyst to form the cyclopentyloxy group. This intermediate is then reacted with isonicotinic acid or its derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isonicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenyl isocyanide: Shares the dimethylphenyl group but lacks the cyclopentyloxy and isonicotinamide moieties.

    2-Methoxyphenyl isocyanate: Similar in structure but with a methoxy group instead of a cyclopentyloxy group.

Uniqueness

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyclopentyloxy-N-(2,6-dimethylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-6-5-7-14(2)18(13)21-19(22)15-10-11-20-17(12-15)23-16-8-3-4-9-16/h5-7,10-12,16H,3-4,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCMJIOXSDSBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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